molecular formula C22H19BrO3 B1367185 3,4-Dibenzyloxyphenacyl bromide

3,4-Dibenzyloxyphenacyl bromide

Cat. No.: B1367185
M. Wt: 411.3 g/mol
InChI Key: FWKNVYGFFGCWQY-UHFFFAOYSA-N
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Description

It is likely a phenacyl bromide derivative with two benzyloxy groups attached at the 3- and 4-positions of the aromatic ring. Phenacyl bromides are commonly used as photo-labile protecting groups in organic synthesis or as alkylating agents due to the reactivity of the bromide moiety. The benzyloxy groups may enhance solubility or modulate electronic effects in chemical reactions. However, specific data on its synthesis, applications, or biological activity are absent in the provided materials.

Properties

Molecular Formula

C22H19BrO3

Molecular Weight

411.3 g/mol

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]-2-bromoethanone

InChI

InChI=1S/C22H19BrO3/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2

InChI Key

FWKNVYGFFGCWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

The following comparisons are based on brominated or aromatic compounds from the evidence, which share partial structural or functional similarities with hypothetical derivatives of 3,4-Dibenzyloxyphenacyl bromide.

Sepantronium Bromide (YM-155)

  • Structure : C₂₀H₁₉BrN₄O₃, featuring a brominated aromatic core, nitrogen heterocycles, and ether linkages .
  • Applications: Potent survivin inhibitor with anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells). Inhibits tumor growth in xenograft models (80% suppression in PC-3) and synergizes with γ-radiation .
  • Comparison : Unlike this compound, Sepantronium Bromide contains nitrogen heterocycles and targets specific apoptotic pathways. Both compounds, however, leverage bromine for reactivity or bioactivity.

Methyl Bromide

  • Structure : Simple alkyl bromide (CH₃Br) .
  • Applications : Used as a pesticide and fumigant due to its volatility and rapid diffusion. Toxicity includes neurotoxicity and respiratory failure .
  • Comparison : Methyl bromide lacks aromaticity and functional groups like benzyloxy substituents. Its mechanism (alkylation) differs from aromatic bromides, which may participate in electrophilic substitutions or act as leaving groups.

Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)

  • Structure : Aromatic brominated herbicide with nitrile and hydroxyl groups .
  • Applications : Inhibits photosynthesis by targeting photosystem II.
  • Comparison: Bromoxynil shares brominated aromaticity but lacks the phenacyl bromide moiety.

Caffeic Acid Derivatives

  • Example: 3,4-Dihydroxybenzeneacrylic acid (C₉H₈O₄), a natural phenolic acid .
  • Applications : Antioxidant, anti-inflammatory, and precursor for fine chemicals .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight Key Applications/Properties Evidence Source
Sepantronium Bromide C₂₀H₁₉BrN₄O₃ 443.29 Anticancer agent, survivin inhibitor
Methyl Bromide CH₃Br 94.94 Pesticide, fumigant
Bromoxynil C₇H₃Br₂NO 276.92 Herbicide, photosystem II inhibitor
Caffeic Acid C₉H₈O₄ 180.16 Antioxidant, synthetic precursor
4-(Benzyloxy)-3-phenethoxybenzaldehyde C₂₂H₂₀O₃ 332.40 Synthetic intermediate

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